Hyep B -

Hyep B

Catalog Number: EVT-245578
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hyep B, also known as Hepatitis B virus, is a significant pathogen responsible for liver disease worldwide. It is classified within the Hepadnaviridae family and is a small enveloped virus with a circular double-stranded DNA genome. Hepatitis B virus is primarily transmitted through blood and body fluids, leading to acute and chronic hepatitis, cirrhosis, and liver cancer.

Source

Hepatitis B virus was first identified in the 1960s through serological studies of patients with hepatitis. Its presence in blood products led to the development of screening tests. The virus is prevalent globally, particularly in regions such as sub-Saharan Africa and East Asia, where chronic infections are common.

Classification

Hepatitis B virus is classified into several genotypes (A to H), which vary in their geographical distribution and clinical outcomes. The classification is based on the genetic variability of the viral genome, which influences the disease's progression and response to treatment.

Synthesis Analysis

Methods

The synthesis of Hepatitis B virus involves complex interactions between the virus and host cells. The primary method of viral replication occurs in hepatocytes (liver cells). The viral DNA is converted into covalently closed circular DNA (cccDNA) within the nucleus, serving as a template for transcription.

Technical Details

The synthesis process includes:

  • Entry: The virus attaches to hepatocytes via specific receptors.
  • Uncoating: The viral envelope is removed, releasing the nucleocapsid into the cytoplasm.
  • cccDNA Formation: The viral genome is transported to the nucleus where it forms cccDNA.
  • Transcription: The cccDNA is transcribed into mRNA, which is then translated into viral proteins.
  • Assembly and Release: New virions are assembled in the cytoplasm and released via exocytosis.
Molecular Structure Analysis

Structure

Hepatitis B virus has a complex structure comprising:

  • Envelope: Composed of lipids derived from the host cell membrane, embedded with surface proteins (HBsAg).
  • Capsid: A protein shell that encases the viral DNA and polymerase.
  • Genome: Circular double-stranded DNA that measures approximately 3.2 kb in length.

Data

The molecular weight of the Hepatitis B virus particle is approximately 42 nm in diameter. The genome encodes for several proteins essential for its life cycle: surface antigens (HBsAg), core proteins (HBcAg), and polymerase.

Chemical Reactions Analysis

Reactions

Hepatitis B virus undergoes various chemical reactions during its life cycle:

  • Reverse Transcription: Viral RNA is reverse transcribed into DNA by the polymerase enzyme.
  • Integration: cccDNA can integrate into the host genome, contributing to persistent infection.

Technical Details

The reverse transcription process involves several key steps:

  1. The viral RNA genome serves as a template.
  2. The polymerase synthesizes a complementary DNA strand.
  3. A second strand of DNA is synthesized to form the double-stranded DNA genome.
Mechanism of Action

Process

Hepatitis B virus primarily targets hepatocytes, leading to liver inflammation and damage. The mechanism involves:

  1. Attachment: Binding to specific receptors on liver cells.
  2. Entry: Internalization of the virus into hepatocytes.
  3. Replication: Formation of cccDNA and subsequent transcription/translation of viral proteins.
  4. Immune Response: Activation of immune responses against infected cells, contributing to liver damage.

Data

Studies indicate that approximately 5% of infected individuals progress to chronic infection, with a significant risk of developing liver cirrhosis or hepatocellular carcinoma over time.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hepatitis B virus particles are spherical or filamentous.
  • Stability: The virus can survive outside the body for at least seven days, making it highly infectious.

Chemical Properties

Relevant Data or Analyses

Research indicates that Hepatitis B virus can withstand various environmental conditions but is susceptible to disinfectants containing bleach or alcohol.

Applications

Scientific Uses

Hepatitis B virus research has significant implications in virology and immunology:

  • Vaccine Development: Understanding its structure has led to effective vaccines that prevent infection.
  • Therapeutic Strategies: Ongoing research focuses on antiviral therapies targeting different stages of the viral life cycle.
  • Disease Monitoring: Molecular techniques are employed to monitor infection rates and mutations within the virus for better management strategies.
Historical Development and Evolution of HBV Research

Emergence of HBV as a Global Health Priority: From Discovery to Vaccine Development

The identification of Hepatitis B virus (HBV) as a distinct pathogen began with the serendipitous discovery of the Australia antigen (AuAg) by Blumberg and colleagues in 1965. This surface protein (later recognized as hepatitis B surface antigen, HBsAg) was initially detected in the serum of an Australian Aboriginal individual and subsequently linked to "serum hepatitis" through studies of multiply-transfused patients [4] [10]. The development of radioimmunoassay (RIA) techniques in 1971 represented a quantum leap in detection sensitivity, enabling identification of AuAg at concentrations 200-fold lower than earlier methods like agar gel diffusion [4]. This technological breakthrough transformed epidemiological understanding, revealing HBV’s global prevalence and establishing its link to chronic liver disease and hepatocellular carcinoma.

Ancient DNA studies have since reshaped our comprehension of HBV’s evolutionary timeline. Analysis of 34 ancient HBV genomes (5000–400 years BP) from Eastern Eurasia demonstrates that genotypes B and D originated in Asia, with viral diversity peaking during human migration events between 5000–3000 years ago [6]. This deep historical burden foreshadowed HBV’s modern status: today, HBV chronically infects approximately 292 million people globally, disproportionately affecting marginalized populations and causing nearly 1 million annual deaths from cirrhosis and liver cancer [2] [7]. The convergence of ancient viral genomics and contemporary epidemiology underscores HBV’s persistent threat across human history.

Table 1: Key Historical Milestones in HBV Recognition and Prioritization

YearMilestoneSignificance
1965Discovery of Australia antigen (AuAg)First serological marker for HBV infection [10]
1971Radioimmunoassay (RIA) for AuAg detection2000x sensitivity increase over prior methods [4]
1976First WHO recommendation for HBV vaccinationRecognition as vaccine-preventable disease
2024Ancient HBV genome reconstructionsRevealed 5000-year Eurasian spread of genotypes [6]

Paradigm Shifts in HBV Research: Transition from Plasma-Derived to Recombinant Vaccines

The first-generation HBV vaccine emerged from pioneering work purifying HBsAg from chronically infected human plasma. Physical characterization revealed Australia antigen as spherical 22-nm particles with density of 1.21 g/cm³ in cesium chloride gradients, composed of protein subunits but lacking detectable nucleic acids [10]. This purification enabled Krugman and colleagues to demonstrate that heat-inactivated HBsAg conferred protection against hepatitis B challenge in 1971, laying the foundation for plasma-derived vaccines licensed in the early 1980s.

Safety concerns and limited scalability drove the transition to recombinant DNA-derived vaccines. The cloning of the HBV surface gene into Saccharomyces cerevisiae (baker’s yeast) enabled industrial-scale production of HBsAg without human plasma [3]. This second-generation vaccine demonstrated equivalent immunogenicity without transmission risks, revolutionizing global prevention programs. The recombinant platform facilitated development of multivalent vaccines combining HBV with other antigens (e.g., DTP-HepB), expanding coverage through routine childhood immunization [8]. This technological transition exemplifies translational virology: fundamental insights into HBV structure directly enabled engineered solutions with enhanced safety and manufacturability.

Table 2: Evolution of HBV Vaccine Technologies

Vaccine GenerationProduction MethodKey AdvantagesLimitations
Plasma-derivedHBsAg purification from human plasmaProof-of-concept efficacyTheoretical blood-borne pathogen risk; Limited supply [10]
Recombinant (1st gen)HBsAg expression in S. cerevisiaeEliminated human-derived materials; Scalable production [3]Requires cold chain; Multi-dose schedule
Multivalent formulationsRecombinant HBsAg combined with DTP/other antigensSimplified administration; Higher coverage ratesPotential interference between antigens

Role of Key Discoveries: Australia Antigen Identification and cccDNA Characterization

Australia Antigen as Cornerstone

The serendipitous identification of Australia antigen provided the essential antigenic marker for HBV detection and vaccine development. Biochemical characterization revealed AuAg’s remarkable stability: resistant to proteases (trypsin, pronase), nucleases, and lipases, but sensitive to heat (>85°C) and organic solvents [10]. This durability explained its persistence in circulation and suitability as an immunogen. Crucially, electron microscopy established its physical forms: besides the 22-nm spherical particles, AuAg exists as filamentous structures and as the outer envelope of the 42-nm Dane particle—the complete HBV virion [4]. This structural hierarchy informed vaccine design, as the 22-nm particles alone could induce protective immunity.

cccDNA: The Persistent Reservoir

The discovery of covalently closed circular DNA (cccDNA) revolutionized understanding of HBV chronicity. This episomal minichromosome forms in hepatocyte nuclei when relaxed circular DNA (rcDNA) from incoming virions is repaired, creating a stable template for all viral transcripts [5] [9]. cccDNA’s biological properties underpin HBV’s tenacity:

  • Long half-life: Estimated at ≥14 years in non-dividing hepatocytes
  • Transcriptional regulation: Binds histones and viral proteins (HBx) to modulate replication
  • Resistance: Unaffected by current nucleos(t)ide analogues
  • Low copy number: 5–50 copies per infected cell enables immune evasion

Advanced molecular techniques like quantitative differential DNA denaturation PCR (q3D-PCR) now permit sensitive cccDNA quantification in clinical samples [5]. This has revealed cccDNA’s central role in HBV persistence: even patients achieving functional cure (HBsAg loss) often retain detectable cccDNA, explaining reactivation risks during immunosuppression [9]. Consequently, cccDNA remains the primary target for true curative therapies, with strategies ranging from transcriptional silencing to CRISPR-Cas9-mediated disruption under investigation [8].

Table 3: Characteristics and Implications of HBV cccDNA

PropertyBiological SignificanceTherapeutic Challenge
Episomal persistenceMaintains infection despite cytoplasmic RNA/DNA clearanceRequires nuclear-targeting agents or immune clearance
Transcriptional regulationDynamic response to host environmentComplex epigenetic targeting needed
Low copy numberHarder to detect; Immune evasionSensitive biomarkers required for monitoring
Resistance to NAsUnaffected by polymerase inhibitorsNecessitates novel drug classes

Properties

Product Name

Hyep B

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.